- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic CardiomyopathyJournal of Medicinal Chemistry, 2021, 64(19), 14142-14152,
Cas no 903555-95-3 (tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate)

903555-95-3 structure
Nom du produit:tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Numéro CAS:903555-95-3
Le MF:C14H18BrNO2
Mégawatts:312.202223300934
MDL:MFCD24393247
CID:4936438
PubChem ID:58247994
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-butyl N-(5-bromoindan-1-yl)carbamate
- t-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)-carbamate
- 1,1-Dimethylethyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (ACI)
- Carbamic acid, (5-bromo-2,3-dihydro-1H-inden-1-yl)-, 1,1-dimethylethyl ester (9CI)
- 5-Bromo-N-(tert-butoxycarbonyl)-2,3-dihydro-1H-inden-1-amine
- LFSNVJDYBBIPHH-UHFFFAOYSA-N
- DB-115211
- MFCD24393247
- SB49901
- 903555-95-3
- SCHEMBL5269808
- tert-butyl(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- AS-36609
- AKOS027329603
- EN300-6898751
-
- MDL: MFCD24393247
- Piscine à noyau: 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)
- La clé Inchi: LFSNVJDYBBIPHH-UHFFFAOYSA-N
- Sourire: BrC1C=CC2=C(C=1)CCC2NC(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 311.05209g/mol
- Masse isotopique unique: 311.05209g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 313
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 38.3
- Le xlogp3: 3.5
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270388-1g |
tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 97% | 1g |
$643 | 2024-07-20 | |
Enamine | EN300-6898751-0.05g |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95.0% | 0.05g |
$135.0 | 2025-03-12 | |
Enamine | EN300-6898751-2.5g |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95.0% | 2.5g |
$1202.0 | 2025-03-12 | |
Enamine | EN300-6898751-5.0g |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95.0% | 5.0g |
$1779.0 | 2025-03-12 | |
Enamine | EN300-6898751-10g |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95% | 10g |
$2638.0 | 2023-08-31 | |
Aaron | AR0221AS-100mg |
tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95% | 100mg |
$303.00 | 2025-02-14 | |
Enamine | EN300-6898751-1g |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95% | 1g |
$614.0 | 2023-08-31 | |
Aaron | AR0221AS-10g |
tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95% | 10g |
$3653.00 | 2023-12-15 | |
Aaron | AR0221AS-500mg |
tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
903555-95-3 | 95% | 500mg |
$685.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748375-50mg |
tert-Butyl (5-bromo-2,3-dihydro-1h-inden-1-yl)carbamate |
903555-95-3 | 98% | 50mg |
¥1323.00 | 2024-04-26 |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 18 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol ; 5 min, rt
1.3 Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol ; 5 min, rt
1.3 Solvents: Tetrahydrofuran ; 2 h, rt
Référence
- First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific AspartateJournal of Medicinal Chemistry, 2020, 63(9), 4528-4554,
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Raw materials
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Preparation Products
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Littérature connexe
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:903555-95-3)tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):215.0/364.0/982.0